molecular formula C9H9N2NaO3 B4963122 Sodium;3-(pyridine-3-carbonylamino)propanoate

Sodium;3-(pyridine-3-carbonylamino)propanoate

Cat. No.: B4963122
M. Wt: 216.17 g/mol
InChI Key: JSJNQCWVMFHQPI-UHFFFAOYSA-M
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Description

Sodium;3-(pyridine-3-carbonylamino)propanoate is a chemical compound that features a pyridine ring attached to a propanoate group through a carbonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(pyridine-3-carbonylamino)propanoate typically involves the reaction of pyridine-3-carboxylic acid with 3-aminopropanoic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(pyridine-3-carbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Sodium;3-(pyridine-3-carbonylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;3-(pyridine-3-carbonylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonylamino linkage plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium propionate: A simple carboxylate salt with antimicrobial properties.

    Pyridine-3-carboxylic acid: A precursor in the synthesis of sodium;3-(pyridine-3-carbonylamino)propanoate.

    3-Aminopropanoic acid: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both pyridine and propanoate groups

Properties

IUPAC Name

sodium;3-(pyridine-3-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.Na/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7;/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNQCWVMFHQPI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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